N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC14967345
Molecular Formula: C24H28N2O5S2
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O5S2 |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C24H28N2O5S2/c1-15-3-9-19-20(13-15)32-24(22(19)23(28)25-17-11-12-33(29,30)14-17)26-21(27)10-6-16-4-7-18(31-2)8-5-16/h4-8,10,15,17H,3,9,11-14H2,1-2H3,(H,25,28)(H,26,27)/b10-6+ |
| Standard InChI Key | VARCXTUXNZQUNA-UXBLZVDNSA-N |
| Isomeric SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)/C=C/C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C=CC4=CC=C(C=C4)OC |
Introduction
Table 1: Key Structural Features
| Functional Group | Description |
|---|---|
| Benzothiophene | Aromatic sulfur-containing heterocycle |
| Tetrahydrothiophene-dioxide | Saturated sulfur ring with two oxygen atoms |
| Methoxyphenyl | Aromatic ring with a methoxy (-OCH3) group |
| Amide | Carbonyl group bonded to nitrogen |
Synthetic Pathways
The synthesis of compounds like this typically involves multi-step organic reactions. While specific synthesis details for this molecule are not directly available, similar compounds are synthesized using:
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Condensation reactions to form amide linkages.
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Cyclization processes to construct the benzothiophene core.
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Oxidation steps to introduce the dioxido group into the tetrahydrothiophene ring.
These steps require precise control of reaction conditions (e.g., temperature, catalysts) to ensure high yield and purity.
Pharmaceutical Relevance
Compounds containing benzothiophene and thiophene derivatives have shown promise in:
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Anti-inflammatory drugs: Molecular docking studies suggest that similar structures inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation pathways .
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Anticancer agents: Sulfur-containing heterocycles are known to exhibit cytotoxicity against certain cancer cell lines .
Analytical Data
To confirm its structure and purity, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups based on vibrational frequencies.
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Table 2: Comparison with Analogous Compounds
Research Opportunities
This compound's structural complexity offers opportunities for:
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Medicinal Chemistry Optimization:
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Modifying functional groups to enhance activity or reduce toxicity.
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Biological Testing:
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Screening for enzyme inhibition or receptor binding.
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Pharmacokinetics Studies:
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Investigating absorption, distribution, metabolism, and excretion (ADME).
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